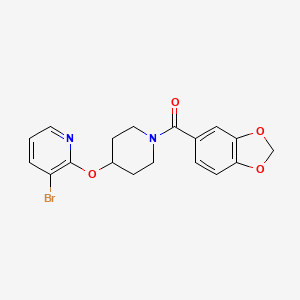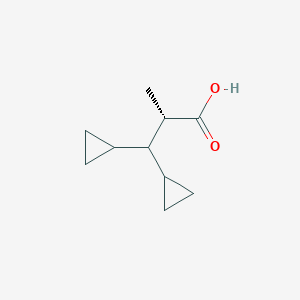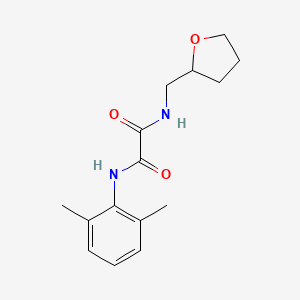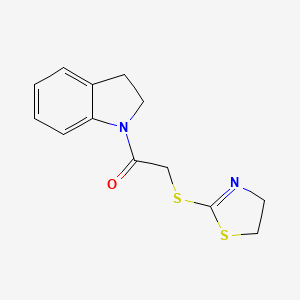
5-(1,3-Benzodioxol-5-yl)-1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[d][1,3]dioxol-5-yl(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Benzo[d][1,3]dioxol-5-yl(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone is not fully understood. However, it is believed to act by inhibiting certain enzymes and pathways involved in the growth and proliferation of cancer cells and the development of neurological disorders.
Biochemical and Physiological Effects:
Benzo[d][1,3]dioxol-5-yl(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone has been shown to have several biochemical and physiological effects. This compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. Additionally, Benzo[d][1,3]dioxol-5-yl(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Benzo[d][1,3]dioxol-5-yl(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone in lab experiments is its potential as a candidate for drug development. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on Benzo[d][1,3]dioxol-5-yl(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone. One direction is to further investigate its mechanism of action to optimize its therapeutic potential. Another direction is to explore its potential applications in other fields, such as material science and catalysis. Additionally, further research is needed to investigate the safety and toxicity of this compound.
Synthesemethoden
The synthesis of Benzo[d][1,3]dioxol-5-yl(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone involves several steps, including the reaction of 3-bromopyridine-2-carboxylic acid with piperidine, followed by the reaction of the resulting compound with benzo[d][1,3]dioxole-5-carboxylic acid. The final step involves the treatment of the intermediate with methanesulfonyl chloride to obtain the desired product.
Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
5-(1,3-Benzodioxol-5-yl)-1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanon: wurde auf sein Potenzial als Antitumormittel untersucht. Insbesondere wurde eine Reihe von 1-Benzo[1,3]dioxol-5-yl-Indolen mit 3-N-verschmolzenen Heteroaryl-Einheiten basierend auf Literaturberichten über die Aktivität von Indolen gegen verschiedene Krebszelllinien entwickelt. Diese Verbindungen wurden über eine Pd-katalysierte C-N-Kreuzkupplung synthetisiert und auf ihre Antitumoraktivität gegen Prostata-(LNCaP), Pankreas-(MIA PaCa-2) und akute lymphatische Leukämie-(CCRF-CEM)-Krebszelllinien untersucht . Insbesondere zeigten die Verbindungen 3-N-Benzo[1,2,5]oxadiazol 17 und 3-N-2-Methylchinolin 20 vielversprechende IC50-Werte gegen CCRF-CEM- und MIA PaCa-2-Zellen, was auf ihr Potenzial als Leitverbindungen für die weitere Optimierung hindeutet .
Antiproliferative Eigenschaften
Eine neue Reihe von 1-Benzo[1,3]dioxol-5-yl-Indolen mit verschiedenen verschmolzenen Heteroaryl-Einheiten an der 3-Position wurde synthetisiert und auf ihre antiproliferative Aktivität gegen CCRF-CEM-, LNCaP- und MIA PaCa-2-Krebszellen untersucht. Diese Verbindungen stellen einen vielversprechenden Weg dar, um Mittel zu entwickeln, die das Wachstum von Krebszellen hemmen .
Eigenschaften
IUPAC Name |
1,3-benzodioxol-5-yl-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O4/c19-14-2-1-7-20-17(14)25-13-5-8-21(9-6-13)18(22)12-3-4-15-16(10-12)24-11-23-15/h1-4,7,10,13H,5-6,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPAYCECSNXXEKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Cyclopent-3-en-1-yl)methoxy]-6-methylpyridazine](/img/structure/B2455218.png)
![N-[1-(4-methoxyphenyl)ethyl]-4-(3-piperidin-1-ylpyrazin-2-yl)benzamide](/img/structure/B2455219.png)
![N-cyclopentyl-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2455220.png)
![9-chloro-5H-benzo[b][1,4]benzoxazepin-6-one](/img/structure/B2455222.png)
![5-[[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]methyl]oxolan-2-one](/img/structure/B2455223.png)

![5-(3-fluorobenzyl)-3-(hydroxymethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2455227.png)
![2,2,2-Trifluoro-N-[(5-methylpiperidin-2-yl)methyl]acetamide](/img/structure/B2455228.png)



![4-(2-(4,5-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide](/img/structure/B2455237.png)
